molecular formula C20H13N2NaO4S B12051595 Naphthylamine Brown F CAS No. 6409-10-5

Naphthylamine Brown F

Cat. No.: B12051595
CAS No.: 6409-10-5
M. Wt: 400.4 g/mol
InChI Key: RTMDXOMALVABDU-UHFFFAOYSA-M
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Description

Naphthylamine Brown F is a synthetic organic compound primarily used as a dye. It belongs to the class of aromatic amines derived from naphthalene. This compound is known for its application in the textile industry, where it imparts a brown color to fabrics. Its chemical structure consists of a naphthalene ring system with an amine group attached, which contributes to its reactivity and dyeing properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthylamine Brown F can be synthesized through the reduction of 1-nitronaphthalene using iron and hydrochloric acid, followed by steam distillation . Another method involves the diazotization of 1-naphthylamine with a nitrite solution in an acidic environment to form a diazonium salt, which is then coupled with a suitable coupling component to produce the desired dye .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reduction reactions using iron powder and hydrochloric acid. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature and pH to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Naphthylamine Brown F undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Ferric chloride, chromic acid.

    Reducing Agents: Sodium in boiling amyl alcohol.

    Diazotization Reagents: Nitrite solution in acidic conditions.

Major Products:

    Oxidation Products: 1-naphthoquinone.

    Reduction Products: Tetrahydro-1-naphthylamine.

    Substitution Products: Various azo dyes.

Mechanism of Action

The mechanism of action of Naphthylamine Brown F involves its interaction with cellular components. It can permeabilize bacterial membranes, making it useful in studies of antimicrobial resistance . The compound’s aromatic amine group allows it to form stable complexes with various substrates, influencing its reactivity and biological effects.

Comparison with Similar Compounds

Uniqueness: Naphthylamine Brown F is unique due to its specific dyeing properties and its ability to form stable azo compounds. Its synthesis and reactivity are well-studied, making it a valuable compound in both industrial and research settings.

Properties

CAS No.

6409-10-5

Molecular Formula

C20H13N2NaO4S

Molecular Weight

400.4 g/mol

IUPAC Name

sodium;4-[(4-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C20H14N2O4S.Na/c23-19-11-9-17(13-5-1-3-7-15(13)19)21-22-18-10-12-20(27(24,25)26)16-8-4-2-6-14(16)18;/h1-12,23H,(H,24,25,26);/q;+1/p-1

InChI Key

RTMDXOMALVABDU-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2O)N=NC3=CC=C(C4=CC=CC=C43)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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